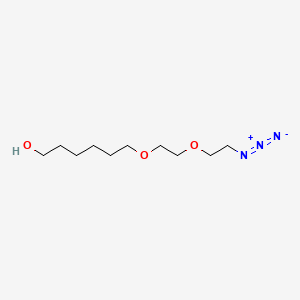

Azido-PEG2-C6-OH

CAS No.:

Cat. No.: VC16017727

Molecular Formula: C10H21N3O3

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21N3O3 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 6-[2-(2-azidoethoxy)ethoxy]hexan-1-ol |

| Standard InChI | InChI=1S/C10H21N3O3/c11-13-12-5-8-16-10-9-15-7-4-2-1-3-6-14/h14H,1-10H2 |

| Standard InChI Key | JYPHRIPOUIAYSV-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCOCCOCCN=[N+]=[N-])CCO |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

Azido-PEG2-C6-OH has the formula C₁₀H₂₁N₃O₃ and a molecular weight of 231.30 g/mol . Key structural features include:

-

Azide group (-N₃): Enables bioorthogonal click reactions with alkynes, dibenzocyclooctynes (DBCO), or bicyclo[6.1.0]nonyne (BCN) groups.

-

PEG2 spacer: Two ethylene glycol units enhance hydrophilicity and flexibility, improving solubility in aqueous and organic solvents.

-

C6 alkyl chain: A six-carbon hydrophobic spacer that modulates distance between functional groups in PROTACs or drug conjugates.

-

Terminal hydroxyl (-OH): Allows esterification, etherification, or other derivatization reactions.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁N₃O₃ | |

| Exact Mass | 231.16 Da | |

| SMILES | OCCCCCCOCCOCCN=[N+]=[N-] | |

| Storage Conditions | -20°C (long-term) | |

| Purity | ≥95% |

Synthetic Applications in PROTAC Design

Role in PROTAC Architecture

PROTACs are heterobifunctional molecules comprising a target protein ligand, an E3 ubiquitin ligase recruiter, and a linker. Azido-PEG2-C6-OH serves as a PEG-based linker that balances flexibility and rigidity to optimize ternary complex formation between the target protein and ligase .

-

Linker Length Optimization: The combined PEG2 and C6 spacer provides ~12-atom length, aligning with the optimal 12–20-carbon range for PROTAC efficacy .

-

Solubility Enhancement: PEG units mitigate hydrophobicity, improving pharmacokinetic properties of PROTACs .

Case Study: In HDAC6-targeting PROTACs, ethyl hydrazide-based ligands linked via PEG spacers demonstrated selective degradation (DC₅₀ = 14 nM) without off-target effects .

Bioconjugation via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG2-C6-OH reacts with alkyne-bearing molecules (e.g., fluorescent dyes, targeting ligands) to form stable 1,2,3-triazole linkages. This reaction is widely used for:

-

Drug-Delivery Systems: Conjugation of chemotherapeutics to antibodies or nanoparticles .

-

Hydrogel Fabrication: Crosslinking azide-functionalized PEG polymers for controlled drug release .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Metal-free SPAAC reactions with DBCO or BCN groups enable bioconjugation in sensitive biological systems. Applications include:

-

Live-Cell Labeling: Tracking protein dynamics without cytotoxic copper catalysts .

-

Pretargeted Radiotherapy: Sequential administration of azide-tagged antibodies and radiolabeled DBCO probes .

Comparative Analysis with Analogous Linkers

Table 2: Comparison of Azido-PEG2-C6-OH with Related PROTAC Linkers

Future Directions and Challenges

Targeted Protein Degradation

-

Ternary Complex Optimization: Computational modeling to refine linker length/rigidity for specific E3 ligases (e.g., VHL, CRBN) .

-

Oral Bioavailability: PEGylation to enhance PROTAC stability in gastrointestinal environments .

Biomaterial Engineering

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume